molecular formula C6H5N3 B7723547 1H-Benzotriazole CAS No. 273-02-9

1H-Benzotriazole

Cat. No. B7723547
Key on ui cas rn: 273-02-9
M. Wt: 119.12 g/mol
InChI Key: QRUDEWIWKLJBPS-UHFFFAOYSA-N
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Patent
US08883826B2

Procedure details

The title compound was prepared in accordance with the general method of Example 1, from 2-bromo-6-(fluoromethyl)-pyridine (55 mg, 0.29 mmol) and 2-(but-3-ynyl)-5-fluoro-2H-benzo[d][1,2,3]triazole (50 mg, 0.26 mmol). Reaction time: 13 hours. The crude residue was purified by flash chromatography (DCM/MeOH 99:1) to yield 50 mg (0.17 mmol, 64%) of 5-fluoro-2-(4-(6-fluoromethyl)pyridin-2-yl)but-3-ynyl)-2H-benzo[d][1,2,3]triazole as a yellow solid.
Quantity
55 mg
Type
reactant
Reaction Step One
Name
2-(but-3-ynyl)-5-fluoro-2H-benzo[d][1,2,3]triazole
Quantity
50 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][F:9])[N:3]=1.[CH2:10]([N:14]1[N:18]=[C:17]2[CH:19]=[CH:20][C:21]([F:23])=[CH:22][C:16]2=[N:15]1)[CH2:11][C:12]#[CH:13]>>[F:23][C:21]1[CH:20]=[CH:19][C:17]2=[N:18][N:14]([CH2:10][CH2:11][C:12]#[C:13][C:2]3[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][F:9])[N:3]=3)[N:15]=[C:16]2[CH:22]=1.[N:15]1[NH:14][N:18]=[C:17]2[CH:19]=[CH:20][CH:21]=[CH:22][C:16]=12

Inputs

Step One
Name
Quantity
55 mg
Type
reactant
Smiles
BrC1=NC(=CC=C1)CF
Name
2-(but-3-ynyl)-5-fluoro-2H-benzo[d][1,2,3]triazole
Quantity
50 mg
Type
reactant
Smiles
C(CC#C)N1N=C2C(=N1)C=CC(=C2)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction time
CUSTOM
Type
CUSTOM
Details
13 hours
Duration
13 h
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography (DCM/MeOH 99:1)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=2C(=NN(N2)CCC#CC2=NC(=CC=C2)CF)C=C1
Name
Type
product
Smiles
N=1NN=C2C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08883826B2

Procedure details

The title compound was prepared in accordance with the general method of Example 1, from 2-bromo-6-(fluoromethyl)-pyridine (55 mg, 0.29 mmol) and 2-(but-3-ynyl)-5-fluoro-2H-benzo[d][1,2,3]triazole (50 mg, 0.26 mmol). Reaction time: 13 hours. The crude residue was purified by flash chromatography (DCM/MeOH 99:1) to yield 50 mg (0.17 mmol, 64%) of 5-fluoro-2-(4-(6-fluoromethyl)pyridin-2-yl)but-3-ynyl)-2H-benzo[d][1,2,3]triazole as a yellow solid.
Quantity
55 mg
Type
reactant
Reaction Step One
Name
2-(but-3-ynyl)-5-fluoro-2H-benzo[d][1,2,3]triazole
Quantity
50 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][F:9])[N:3]=1.[CH2:10]([N:14]1[N:18]=[C:17]2[CH:19]=[CH:20][C:21]([F:23])=[CH:22][C:16]2=[N:15]1)[CH2:11][C:12]#[CH:13]>>[F:23][C:21]1[CH:20]=[CH:19][C:17]2=[N:18][N:14]([CH2:10][CH2:11][C:12]#[C:13][C:2]3[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][F:9])[N:3]=3)[N:15]=[C:16]2[CH:22]=1.[N:15]1[NH:14][N:18]=[C:17]2[CH:19]=[CH:20][CH:21]=[CH:22][C:16]=12

Inputs

Step One
Name
Quantity
55 mg
Type
reactant
Smiles
BrC1=NC(=CC=C1)CF
Name
2-(but-3-ynyl)-5-fluoro-2H-benzo[d][1,2,3]triazole
Quantity
50 mg
Type
reactant
Smiles
C(CC#C)N1N=C2C(=N1)C=CC(=C2)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction time
CUSTOM
Type
CUSTOM
Details
13 hours
Duration
13 h
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography (DCM/MeOH 99:1)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=2C(=NN(N2)CCC#CC2=NC(=CC=C2)CF)C=C1
Name
Type
product
Smiles
N=1NN=C2C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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